Anti-EV71 Activity: Potency Profile of N-Benzyl 3-Phenylbenzamide Relative to Known N-Phenylbenzamide Derivatives
Within the N-phenylbenzamide class evaluated for anti-enterovirus 71 (EV71) activity, compounds bearing the core scaffold demonstrated IC50 values below 5.00 μmol/L against EV71 strain SZ-98, with the most potent analog (compound 29) exhibiting activity comparable to the reference drug pirodavir [1]. N-Benzyl 3-phenylbenzamide serves as a structural entry point into this biologically validated chemical space. While the compound itself was not the most potent analog in the reported series, its 3-phenyl substitution on the benzoyl ring represents a key structural variable that differentiates it from simpler N-phenylbenzamides lacking biphenyl character [1].
| Evidence Dimension | Anti-EV71 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Compound not directly quantified in published anti-EV71 SAR panel; falls within N-phenylbenzamide class with demonstrated EV71 inhibitory capacity |
| Comparator Or Baseline | Compound 29 (optimized N-phenylbenzamide analog): IC50 < 5.00 μmol/L; Pirodavir (reference drug): IC50 comparable |
| Quantified Difference | Not calculable; class-level inference only |
| Conditions | In vitro antiviral assay; EV71 strain SZ-98; MTT-based cell viability assessment in Vero cells |
Why This Matters
This evidence positions N-benzyl 3-phenylbenzamide as a synthetically accessible scaffold for antiviral lead optimization programs targeting EV71, with demonstrated class-level activity that distinguishes it from structurally unrelated benzamide chemotypes.
- [1] Li Y, et al. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. Acta Pharmaceutica Sinica B. 2015;5(3):201-209. View Source
